1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine
Description
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-10-5-9(6-11(14)7-10)8-16-3-1-12(15)2-4-16/h5-7,12H,1-4,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRKIKNLVZACAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623335 | |
| Record name | 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160358-09-8 | |
| Record name | 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis via Piperidone Intermediates and Reductive Amination
An alternative preparation involves the use of 4-piperidone derivatives as starting materials, which are subsequently functionalized to introduce the 3,5-difluorobenzyl substituent and the amino group at the 4-position.
-
- Formation of 1-(3,5-Difluorophenylmethyl)-4-piperidone: Reaction of 4-piperidone with 3,5-difluorobenzyl halide under basic or acidic catalysis.
- Reductive Amination: Conversion of the ketone group at the 4-position to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.
- Purification: Crystallization or chromatographic methods to isolate the desired amine product.
-
- Allows for precise control over substitution patterns
- High stereoselectivity possible depending on conditions
- Suitable for preparing analogues with different substituents
-
- Multi-step process increases complexity and time
- Use of toxic or sensitive reagents (e.g., NaBH3CN)
- Requires careful control of reaction conditions to avoid over-reduction or side reactions
This approach is analogous to methods used for preparing related 4-amino-4-phenylpiperidines, where cyanohydrin formation, Grignard reactions, and catalytic hydrogenations are employed to achieve functionalization.
Cyanohydrin and Grignard Reaction-Based Synthesis
A more sophisticated synthetic route involves the formation of cyanohydrin intermediates from 1-protected 4-piperidone, followed by reaction with amines and Grignard reagents to install the 3,5-difluorophenylmethyl group and amine functionality.
-
- Starting from 1-benzyl-4-piperidone, cyanohydrin formation is achieved using potassium cyanide under controlled conditions.
- The cyanohydrin intermediate reacts with a protected amine (e.g., N-methylbenzylamine).
- A Grignard reagent derived from 3,5-difluorophenylmagnesium bromide is added to introduce the difluorophenyl group.
- Final deprotection and catalytic hydrogenation yield the target 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine.
-
- Enables synthesis of variously substituted 4-amino-4-phenylpiperidines, including difluorophenyl derivatives
- Potential for one-pot reactions to streamline synthesis
- Industrially scalable with optimization
-
- Requires handling of cyanide reagents and Grignard reagents, both sensitive and hazardous
- Multiple purification steps needed
- Reaction times may be longer due to sequential steps
This method has been shown to improve yields and reduce reaction times compared to older six-step processes involving phenyllithium and prolonged reflux.
Catalytic Hydrogenation for Final Amination and Debenzylation
Catalytic hydrogenation is often employed in the final stages of synthesis to reduce intermediates and remove protecting groups.
-
- Catalyst: 5% Pd/C with water content
- Solvent: Methanol or ethanol
- Temperature: 40–50 °C
- Pressure: Atmospheric or slightly elevated hydrogen pressure
- Time: 24 hours or as needed
-
- Reduction of imines or ketones to amines
- Removal of benzyl protecting groups (debenzylation)
- Hydrogenation of unsaturated intermediates
-
- High purity this compound
- Crystalline salts formed by acid addition (e.g., oxalic acid dioxalate salts) for isolation
This step is critical for obtaining the free amine in high yield and purity, suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1. Direct N-Alkylation | Piperidin-4-amine + 3,5-difluorobenzyl halide | Base (NaH, K2CO3), THF/DMF | Reflux, several hours | Simple, scalable | Possible dialkylation, purification needed |
| 2. Piperidone + Reductive Amination | 4-Piperidone + 3,5-difluorobenzyl halide | NaBH3CN or Pd/C + H2 | Mild heating, hydrogenation | Stereoselective, controlled | Multi-step, toxic reagents |
| 3. Cyanohydrin + Grignard | 1-Protected 4-piperidone + KCN + 3,5-difluorophenylmagnesium bromide | KCN, Grignard reagent, Pd/C | Multi-step, controlled temp | Versatile, one-pot possible | Hazardous reagents, complex |
| 4. Catalytic Hydrogenation (Final Step) | Protected intermediates | Pd/C, H2, MeOH | 40–50 °C, 24h | Efficient deprotection, reduction | Requires catalyst handling |
Research Findings and Industrial Considerations
Continuous flow reactors have been explored to optimize the direct N-alkylation step, providing better control over reaction temperature and time, leading to improved yields and reduced byproducts.
The cyanohydrin-Grignard route allows for the introduction of diverse substituents on the piperidine ring, facilitating structure-activity relationship studies in medicinal chemistry.
Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or catalyst poisoning, especially when fluorinated aromatic groups are present.
Purification often involves crystallization as acid salts (e.g., oxalate or sesquioxalate), which improve stability and handling of the final amine product.
Chemical Reactions Analysis
1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes, to understand its potential as a drug candidate.
Chemical Biology: It is used in chemical biology research to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 3,5-difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors, leading to specific biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Derivatives
Table 1: Structural and Commercial Comparison
*Calculated based on molecular formula.
Key Observations :
- Quinoline Derivatives: Compounds 9 and 10 (–2) demonstrate how replacing the benzyl group with a quinoline scaffold enhances molecular weight and bioactivity. The chloro substituent in Compound 10 increases potency (M+H = 374.1 vs. 340.2) and yield (57% vs. 46%) .
Heterocyclic Derivatives with 3,5-Difluorophenyl Moieties
Key Observations :
- Imidazole vs. Imidazopyridine : HIFNH () and imidazopyridines () share the 3,5-difluorophenyl group but differ in core heterocycles. HIFNH targets voltage-sensing domains, while imidazopyridines inhibit hemozoin formation, indicating substituent-dependent mechanistic divergence .
- Synthesis Complexity : Imidazopyridines (e.g., Compound 50) achieve higher yields (56%) compared to stereoisomeric analogs (e.g., Compound 46: 7%), highlighting the impact of stereochemistry on synthetic efficiency .
Research Findings and Implications
- HIV-1 Inhibition: Quinoline-based analogs (Compounds 9–10) show promise in HIV-1 research, with Compound 10’s chloro substituent correlating with enhanced potency .
- Commercial Availability : Derivatives like sc-333297 (3,4-difluoro analog) are marketed for broad pharmacological screening, underscoring the demand for fluorinated piperidines .
- Structural Flexibility: The 3,5-difluorophenyl group is adaptable to diverse scaffolds (quinoline, imidazole, thienyl), enabling tailored interactions with biological targets .
Biological Activity
1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is a saturated nitrogen-containing heterocycle. Its molecular formula is , with a molecular weight of approximately 226.27 g/mol. The presence of the difluorophenyl group contributes to its unique biological properties and potential interactions with various biological targets.
This compound interacts with several neurotransmitter systems, particularly those involving dopamine and serotonin receptors. It has been shown to modulate neurotransmitter release and receptor activity, leading to alterations in neuronal signaling pathways that are crucial for various physiological processes.
Key Mechanisms:
- Receptor Binding : The compound binds to specific receptors in the central nervous system (CNS), influencing synaptic plasticity and signaling pathways.
- Neurotransmitter Modulation : It affects the release of neurotransmitters such as dopamine, which is vital for mood regulation and cognitive functions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits potential as a therapeutic agent for psychiatric disorders. It has been evaluated for its effects on conditions such as schizophrenia and depression due to its action on trace amine-associated receptors (TAARs).
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Alters dopamine and serotonin levels, impacting mood and cognition |
| Receptor Interaction | Agonist activity at TAARs, potentially beneficial for psychotic disorders |
| Antidepressant Potential | May alleviate symptoms of depression through neurotransmitter regulation |
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in critical biological processes. For example, it may inhibit Kinesin-like protein KIF11, which plays a role in mitosis and cellular transport.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in animal models:
- Study on Psychotic Disorders : In dopamine transporter knockout (DAT-KO) rats, the compound demonstrated a significant reduction in hyperlocomotion, suggesting its potential as an antipsychotic agent .
- In Vitro Studies : Experiments have indicated that the compound can effectively modulate receptor activity, with EC50 values indicating potency in activating TAAR1 .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3,5-Difluorophenyl)methylpiperidin-4-amine | Piperidine structure with difluorophenyl | Different fluorination pattern affecting activity |
| N-(2-Fluorophenyl)ethylpiperidin-4-amines | Ethyl substitution | Variation in side chain influences pharmacodynamics |
| 1-(2-Chlorophenyl)methylpiperidin-4-amines | Chlorine instead of fluorine | Different halogen may alter receptor interactions |
Q & A
Q. What is the impact of fluorination on the compound’s pharmacokinetic (PK) properties and metabolic stability?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Fluorine reduces CYP450-mediated oxidation, enhancing half-life (>4 hours) .
- LogP Measurement : Determine partition coefficient (experimental logP ≈1.8) to correlate with membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
